2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787537
InChI: InChI=1S/C24H23N3O4/c1-15-24(18-13-16(30-3)9-11-20(18)26(15)2)21(28)14-27-23(29)12-10-19(25-27)17-7-5-6-8-22(17)31-4/h5-13H,14H2,1-4H3
SMILES:
Molecular Formula: C24H23N3O4
Molecular Weight: 417.5 g/mol

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14787537

Molecular Formula: C24H23N3O4

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
IUPAC Name 2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C24H23N3O4/c1-15-24(18-13-16(30-3)9-11-20(18)26(15)2)21(28)14-27-23(29)12-10-19(25-27)17-7-5-6-8-22(17)31-4/h5-13H,14H2,1-4H3
Standard InChI Key LKSDATDDBSPALX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one, reflects its complex polycyclic structure. Its molecular formula is C<sub>23</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 387.4 g/mol . Key structural components include:

  • A 5-methoxy-1,2-dimethylindole moiety linked via a ketone-containing ethyl chain.

  • A pyridazin-3(2H)-one ring substituted at position 6 with a 2-methoxyphenyl group.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2-[2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)C(CC(=O)C3=C(N(C)C4=C3C=CC=C4)OC)=O
InChIKeyMTADUMGNGZMZNN-UHFFFAOYSA-N
PubChem CID51043092

The indole subunit is notable for its prevalence in bioactive molecules, such as serotonin receptor modulators and kinase inhibitors . The pyridazinone ring, meanwhile, is associated with anti-inflammatory and cardiovascular activities in related compounds .

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit details about this compound’s synthesis are absent from available sources, analogous indole-pyridazinone hybrids are typically synthesized via:

  • Friedel-Crafts acylation to attach the ketone side chain to the indole nucleus.

  • Nucleophilic substitution to introduce the methoxy groups.

  • Cyclocondensation to form the pyridazinone ring, often using hydrazine derivatives .

For example, the synthesis of structurally similar triazine-indole conjugates involves multi-step reactions with yields ranging from 19% to 38%, as seen in recent medicinal chemistry studies .

Structure-Activity Relationship (SAR) Considerations

Role of Substituents

  • Methoxy Groups: The 5-methoxy and 2-methoxyphenyl substituents likely enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .

  • Dimethylindole Core: Methylation at the indole nitrogen (N1) and C2 position may stabilize the molecule against metabolic degradation, as observed in FPR agonists like PD168368 .

  • Pyridazinone Ring: The electron-deficient nature of this ring could facilitate interactions with enzymatic active sites, analogous to kinase inhibitors .

Molecular Modeling Insights

Pharmacophore models of related indole derivatives highlight the importance of:

  • A hydrophobic indole core for target binding.

  • Hydrogen-bond acceptors (e.g., ketone, pyridazinone oxygen) for interactions with residues like Ser/Thr kinases .
    Field-based modeling using programs like FieldTemplater suggests optimal spatial arrangements for bioactivity, though specific data for this compound remain unpublished .

Challenges and Future Directions

Pharmacokinetic Optimization

  • Solubility: The compound’s logP (estimated at ~3.1) suggests moderate solubility, potentially requiring formulation enhancements for oral bioavailability.

  • Metabolic Stability: Methyl groups may reduce oxidative metabolism, but in vitro hepatic microsome studies are needed to confirm this.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator